2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Physicochemical Investigations
- Chemosensor for Metal Ion Detection : The structure, confirmed by spectroscopic techniques, demonstrates positive solvatochromism in different solvents, making it a potential probe for determining critical micelle concentration of surfactants like CTAB and SDS. Additionally, it serves as a fluorescent chemosensor for Fe3+ ion detection in solution, showcasing its utility in metal ion sensing applications (Khan, 2020).
Synthesis and Catalysis
- Synthesis of Antitumor Agents : This compound is pivotal in the synthesis of PMX 610, a benzothiazole derivative with potent antitumor properties. Utilizing copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica as a catalyst, this process highlights its significance in the synthesis of medically relevant compounds (Mondal et al., 2014).
Antitumor Activities
- Targeting Cancer Cell Lines : Compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) has been synthesized and found to possess exceptionally potent antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer. This underscores its potential as a key agent in cancer therapeutics (Mortimer et al., 2006).
Bioactivation and Drug Interaction
- Interaction with Cytochrome P450s : The compound shows interaction with cytochrome P450s, suggesting its role in bioactivation and possible involvement in cell toxicity. This interaction is crucial for understanding the drug metabolism and potential side effects (Wang & Guengerich, 2012).
Antimicrobial Activity
- Potential Antimicrobial Agent : Fluorine-containing derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Gadakh et al., 2010).
Electrochemical Properties
- Study in Ionic Liquids : The electrochemical properties of fluorinated substrates related to this compound have been investigated in ionic liquids, providing insights into sustainable methods of obtaining various pyrazolotriazoles, important for green chemistry applications (Costea et al., 2014).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUHKURWXNBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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